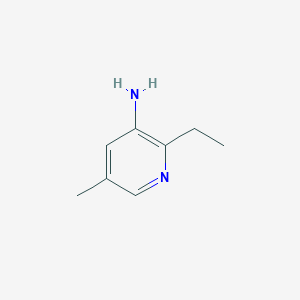

2-Ethyl-5-methylpyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

2-ethyl-5-methylpyridin-3-amine |

InChI |

InChI=1S/C8H12N2/c1-3-8-7(9)4-6(2)5-10-8/h4-5H,3,9H2,1-2H3 |

InChI Key |

WBEHYQNWTZVUJT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=N1)C)N |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 Ethyl 5 Methylpyridin 3 Amine

Electrophilic and Nucleophilic Character of the Amine Group

The amine group (-NH₂) at the 3-position of 2-ethyl-5-methylpyridin-3-amine is a primary amine, possessing a lone pair of electrons on the nitrogen atom. This lone pair imparts nucleophilic character to the molecule, allowing it to react with various electrophiles. uni-muenchen.de The nucleophilicity of amines is influenced by factors such as steric hindrance and the electronic nature of the substituents on the aromatic ring. masterorganicchemistry.com Generally, electron-donating groups enhance nucleophilicity by increasing the electron density on the nitrogen atom. masterorganicchemistry.com

Pyridine (B92270) Ring Reactivity and Substitution Patterns

The pyridine ring is generally considered to be electron-deficient compared to benzene, which makes it less reactive towards electrophilic aromatic substitution. uoanbar.edu.iqlibretexts.org This deactivation is due to the electron-withdrawing inductive effect of the electronegative nitrogen atom. libretexts.org When electrophilic substitution does occur, it is typically directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. uoanbar.edu.iqlibretexts.org

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. uoanbar.edu.iq The presence of the amino group at the 3-position and the alkyl groups at the 2- and 5-positions in this compound will further modulate this reactivity. The amino group is an activating group and can direct incoming electrophiles.

Formation of Derivative Compounds via Specific Reactions

The dual functionality of this compound allows for a variety of chemical transformations to generate a diverse range of derivatives.

The primary amine group of this compound is readily susceptible to alkylation and acylation reactions. libretexts.org Alkylation, typically carried out with alkyl halides, introduces alkyl groups onto the nitrogen atom. However, the reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, and even quaternary ammonium (B1175870) salts through over-alkylation. libretexts.orgmasterorganicchemistry.com

Acylation of the amine group with acyl chlorides or anhydrides proceeds more cleanly to form the corresponding amide derivatives. libretexts.org This reaction is a common strategy in organic synthesis to protect the amine group or to introduce new functional moieties.

Table 1: Examples of Alkylation and Acylation Reactions

| Reactant | Reagent | Product Type |

| This compound | Ethyl iodide | N-ethyl-2-ethyl-5-methylpyridin-3-amine and N,N-diethyl-2-ethyl-5-methylpyridin-3-amine |

| This compound | Acetyl chloride | N-(2-ethyl-5-methylpyridin-3-yl)acetamide |

The pyridine ring of this compound can participate in various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is a powerful tool for the synthesis of biaryl and substituted aromatic compounds. wikipedia.orglibretexts.org While a halogen substituent is typically required on the pyridine ring for this reaction, pyridyl amines can be converted to the corresponding halides or triflates to enable coupling.

Research has shown that heteroaryl halides bearing a primary amine group can successfully undergo Suzuki cross-coupling reactions with arylboronic acids without the need for protecting the amine group. nih.gov This suggests that a halogenated derivative of this compound could be a viable substrate for such transformations, leading to the synthesis of highly substituted pyridine derivatives. nih.gov

The presence of both an amine group and a reactive pyridine ring in this compound makes it a potential building block for the synthesis of fused heterocyclic systems through cyclocondensation reactions. These reactions involve the formation of a new ring by the reaction of two functional groups. For instance, reaction with a dicarbonyl compound or its equivalent could lead to the formation of a new ring fused to the pyridine core. The specific outcome of such reactions would depend on the nature of the condensing agent and the reaction conditions. The synthesis of various nitrogen-containing heterocycles, such as thiazinanes, has been achieved through cyclocondensation reactions involving amines. nih.gov

Complexation Behavior in Coordination Chemistry Research

The nitrogen atoms of both the pyridine ring and the amine group in this compound can act as ligands, coordinating to metal ions to form metal complexes. The ability of pyridine and its derivatives to form stable complexes with a wide range of transition metals is well-documented. The specific coordination mode of this compound would depend on the metal ion, the solvent, and the presence of other ligands. It could act as a monodentate ligand through either the pyridine nitrogen or the amine nitrogen, or potentially as a bidentate chelating ligand, although the 1,3-disposition of the nitrogen atoms might make chelation less favorable than in analogous 2-aminopyridines.

Spectroscopic and Structural Elucidation of 2 Ethyl 5 Methylpyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For 2-Ethyl-5-methylpyridin-3-amine, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the methyl group, the amine group, and the pyridine (B92270) ring.

The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the three protons of the adjacent methyl group, and a triplet for the methyl (-CH3) protons, coupled to the two protons of the methylene group. The methyl group attached to the pyridine ring would appear as a singlet, as it has no adjacent protons to couple with. The amine (-NH2) protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. The two protons on the pyridine ring are in different chemical environments and would likely appear as distinct singlets or doublets, depending on the coupling between them.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine-H (position 4) | ~7.5-8.0 | Singlet/Doublet |

| Pyridine-H (position 6) | ~7.0-7.5 | Singlet/Doublet |

| Amine (-NH2) | Variable (broad) | Singlet |

| Ethyl (-CH2-) | ~2.5-3.0 | Quartet |

| Methyl (ring, -CH3) | ~2.2-2.5 | Singlet |

| Ethyl (-CH3) | ~1.2-1.5 | Triplet |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Since this compound is an asymmetrical molecule, each of its eight carbon atoms is in a unique chemical environment and should produce a distinct signal in the ¹³C NMR spectrum. docbrown.info The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of nearby atoms. libretexts.orgwisc.edu

The carbons of the pyridine ring would appear in the aromatic region of the spectrum. The carbon atom attached to the nitrogen (C2) and the one bearing the amino group (C3) would have characteristic shifts. The carbons of the ethyl and methyl substituents would appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (Pyridine) | ~150-160 |

| C3 (Pyridine) | ~135-145 |

| C4 (Pyridine) | ~130-140 |

| C5 (Pyridine) | ~120-130 |

| C6 (Pyridine) | ~140-150 |

| Ethyl (-CH2-) | ~20-30 |

| Methyl (ring, -CH3) | ~15-25 |

| Ethyl (-CH3) | ~10-20 |

Note: These are estimated values based on typical ranges for substituted pyridines. libretexts.orgwisc.edu

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the connectivity between atoms in a molecule. ipb.ptyoutube.com

COSY spectra show correlations between protons that are coupled to each other. For this compound, a cross-peak would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HSQC spectra reveal correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC spectra show correlations between protons and carbons that are two or three bonds away. This technique is crucial for confirming the substitution pattern on the pyridine ring by showing, for example, a correlation between the protons of the ethyl group and the C2 carbon of the pyridine ring.

These 2D NMR techniques are vital for the definitive structural elucidation of complex heterocyclic compounds. ipb.ptnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₈H₁₂N₂), the molecular weight is 136.19 g/mol . The molecular ion peak [M]⁺ would be expected at m/z 136.

The fragmentation of the molecular ion can provide valuable clues about the structure. Common fragmentation pathways for alkylpyridines and amines include:

Loss of an ethyl radical (-•CH₂CH₃): This would result in a fragment ion at m/z 107.

Loss of a methyl radical (-•CH₃): This would lead to a fragment ion at m/z 121.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the ring or the amino group is a common fragmentation pathway for amines.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

| 136 | [M]⁺ (Molecular Ion) |

| 121 | [M - CH₃]⁺ |

| 107 | [M - CH₂CH₃]⁺ |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from its isomers and any impurities from the synthesis process. helixchrom.comhelixchrom.com

The separation of aminopyridine isomers can be challenging due to their similar polarities. sielc.com Several HPLC methods have been developed for this purpose:

Reversed-phase HPLC: This is a common technique where a nonpolar stationary phase is used with a polar mobile phase. The addition of an ion-pairing reagent to the mobile phase can improve the retention and separation of basic compounds like aminopyridines. cmes.org

Mixed-mode chromatography: Columns with both reversed-phase and ion-exchange properties can offer unique selectivity for separating isomers of substituted pyridines. sielc.comsielc.com

Hydrogen-bonding chromatography: A newer approach utilizes stationary phases that can engage in specific hydrogen-bonding interactions with the analytes, allowing for the effective separation of aminopyridine isomers. sielc.com

These methods are often coupled with detectors like UV-Vis or mass spectrometry (LC-MS) for detection and identification. helixchrom.comhelixchrom.com

Advanced Spectroscopic Methods in Pyridinamine Characterization

Beyond the standard suite of NMR and MS, several advanced spectroscopic techniques can provide deeper insights into the properties of pyridinamines. numberanalytics.com

Surface-Enhanced Raman Spectroscopy (SERS): This technique can provide a significantly enhanced Raman signal for molecules adsorbed on certain metal surfaces. SERS could be used to study the vibrational modes of this compound with high sensitivity. numberanalytics.com

Multidimensional Spectroscopy: Techniques like 2D IR spectroscopy can probe the vibrational couplings within the molecule, providing detailed information about its structure and dynamics in solution. numberanalytics.com

Computational Spectroscopy: The use of theoretical calculations, such as Density Functional Theory (DFT), can predict spectroscopic properties (NMR, IR, etc.). mdpi.com Comparing these predicted spectra with experimental data can be a powerful tool for confirming structural assignments. mdpi.com

These advanced methods, often used in combination, contribute to a comprehensive understanding of the structural and electronic properties of complex molecules like this compound and its derivatives. rsc.org

Theoretical and Computational Investigations of 2 Ethyl 5 Methylpyridin 3 Amine

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Quantum mechanical calculations are fundamental to modern chemistry, enabling the detailed exploration of molecular systems. For pyridine (B92270) derivatives, these studies often employ Density Functional Theory (DFT) and other methods to elucidate structural and electronic characteristics that govern their chemical behavior.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. semanticscholar.org The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with basis sets like 6-311G++(d,p) or cc-pVTZ for such studies. semanticscholar.orgnih.govresearchgate.net

The primary step in these calculations is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. nih.gov The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. For pyridine derivatives, studies show that the introduction of substituents like amino and methyl groups can cause slight distortions in the pyridine ring from a perfect hexagon. semanticscholar.org For instance, steric repulsion between adjacent groups can lead to minor elongations of certain C-C or C-N bonds within the ring. semanticscholar.org By confirming that the optimized geometry has no imaginary frequencies, the structure is verified as a true energy minimum. semanticscholar.org

| Parameter | Significance in DFT Geometry Optimization |

| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. Provides insight into bond strength and order. |

| Bond Angle | The angle formed between three connected atoms. Defines the molecule's shape and steric properties. |

| Dihedral Angle | The angle between two planes, each defined by three atoms. Describes the conformation and rotational freedom around bonds. |

| Total Energy | The calculated energy of the optimized structure. Used to compare the stability of different isomers or conformations. |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org

HOMO : This orbital is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential and its propensity to act as a nucleophile or base. youtube.com

LUMO : This is the innermost orbital that is empty of electrons and can act as an electron acceptor. Its energy level is associated with electron affinity and the molecule's ability to behave as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more polarizable and more reactive. In conjugated molecules like pyridine derivatives, FMO analysis helps in understanding intramolecular charge transfer processes. researchgate.net For aminopyridines, the HOMO is typically localized over the electron-rich amino group and the pyridine ring, while the LUMO is distributed across the aromatic system.

| Orbital/Parameter | Role in Chemical Reactivity |

| HOMO | Electron-donating orbital; determines nucleophilicity and basicity. |

| LUMO | Electron-accepting orbital; determines electrophilicity and acidity. |

| HOMO-LUMO Gap (ΔE) | An indicator of chemical stability and reactivity. A smaller gap often correlates with higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactivity towards charged reactants. uni-muenchen.deresearchgate.net The MEP map is color-coded to identify different electrostatic regions:

Red : Indicates regions of most negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like nitrogen or oxygen. researchgate.net

Blue : Represents regions of most positive electrostatic potential, which are electron-deficient. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.net

Green/Yellow : Denote areas of intermediate or near-zero potential.

For a molecule like 2-Ethyl-5-methylpyridin-3-amine, the MEP map would be expected to show a strong negative potential (red or yellow) around the nitrogen atom of the pyridine ring and the nitrogen of the amino group, identifying them as primary sites for electrophilic attack or hydrogen bonding. researchgate.net In contrast, the hydrogen atoms of the amino group would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is widely used to predict various spectroscopic properties, which can then be compared with experimental results for validation. DFT calculations can accurately predict vibrational spectra (Infrared and Raman) and electronic spectra (UV-Visible).

In studies of related pyridine compounds, theoretical vibrational frequencies are calculated and often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. nih.gov This allows for a detailed assignment of the experimental IR and Raman bands to specific molecular vibrations, such as C-H stretching, N-H bending, or ring breathing modes. nih.govresearchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.gov Comparing these predicted spectra with experimental data helps confirm the accuracy of the computational model and provides a deeper understanding of the molecule's electronic structure. researchgate.net

| Spectroscopic Technique | Predicted Parameters | Significance |

| Infrared (IR) & Raman | Vibrational Frequencies, Intensities | Identification of functional groups and molecular structure confirmation. |

| UV-Visible (UV-Vis) | Absorption Wavelengths (λmax), Oscillator Strengths | Characterization of electronic transitions and the HOMO-LUMO energy gap. |

Investigation of Solvation Effects on Molecular Properties

Since most chemical and biological processes occur in solution, understanding how a solvent affects a molecule's properties is crucial. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the presence of a solvent to provide more realistic predictions.

Solvation can significantly influence a molecule's geometry, electronic properties, and reactivity. For example, polar solvents can stabilize charged or polar species, potentially altering conformational preferences and affecting the HOMO-LUMO energy gap. researchgate.net In spectroscopic predictions, including a solvent in the calculation can lead to shifts in absorption wavelengths that better match experimental values obtained in solution. nih.gov

Computational Studies on Reaction Mechanisms and Pathways

DFT and other quantum chemical methods are powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, computational chemists can identify the lowest-energy path from reactants to products. This involves calculating the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict reaction rates. This approach provides detailed insights into reaction feasibility and selectivity that can be difficult to obtain experimentally. For example, in studies of related pyridine derivatives, computational methods have been used to investigate potential reaction pathways, such as internal cyclization reactions where a pyridine nitrogen atom acts as a nucleophile. nih.gov Such studies can confirm the structure of unexpected side products or explain observed reaction outcomes.

Research on Biological Activities of 2 Ethyl 5 Methylpyridin 3 Amine Derivatives in Vitro/non Clinical

Evaluation of Antimicrobial Properties of Pyridinamine Analogues

The antimicrobial potential of pyridinamine analogues has been extensively investigated. Pyridine (B92270) derivatives are known to exhibit moderate to excellent activity against a wide range of microbial pathogens, including bacteria and fungi. scirp.org Their mechanism of action often involves interacting with essential enzymes, proteins, or the DNA of the microorganisms. scirp.org The structural flexibility of the aminopyridine ring allows for the synthesis of a vast number of derivatives, leading to a broad spectrum of biological and pharmacological effects. researchgate.net

Antibacterial Activity Studies (e.g., against Escherichia coli, Staphylococcus aureus)

Numerous studies have demonstrated the efficacy of pyridinamine analogues against both Gram-positive and Gram-negative bacteria. For instance, new 2-amino-3-cyanopyridine (B104079) derivatives have been synthesized and tested against Escherichia coli and Bacillus subtilis, with some compounds showing a substantial antimicrobial effect. bohrium.com

One study highlighted a series of 2-amino-3-cyanopyridine derivatives, with compound 2c showing the highest activity against Gram-positive bacteria, particularly S. aureus and B. subtilis, with Minimum Inhibitory Concentration (MIC) values of 0.039 µg·mL⁻¹. mdpi.com The introduction of a cyclohexylamine (B46788) moiety was suggested to be responsible for this activity. mdpi.com In another investigation, dodecanoic acid derivatives of aminopyridine demonstrated good antibacterial activity against B. subtilis, S. aureus, and E. coli. nih.gov

Furthermore, the synthesis of thiazolo[4,5-b]pyridin-2-ones, a class of condensed pyridine derivatives, yielded compounds with moderate to potent antimicrobial activity. mdpi.com Compound 3g from this series displayed a significant inhibitory effect against Pseudomonas aeruginosa and Escherichia coli, with a MIC value of 0.21 μM. mdpi.com Similarly, certain quinoxaline-based compounds with an amino group at the C-2 position exhibited good to moderate activity against S. aureus (MIC 4–16 μg mL⁻¹) and B. subtilis (MIC 8–32 μg mL⁻¹). nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Pyridinamine Analogues This table is interactive. Users can sort and filter the data.

| Compound Class | Specific Compound | Target Bacterium | Activity (MIC) | Reference |

|---|---|---|---|---|

| 2-Amino-3-cyanopyridine | Compound 2c | Staphylococcus aureus | 0.039 µg·mL⁻¹ | mdpi.com |

| 2-Amino-3-cyanopyridine | Compound 2c | Bacillus subtilis | 0.039 µg·mL⁻¹ | mdpi.com |

| Thiazolo[4,5-b]pyridin-2-one | Compound 3g | Pseudomonas aeruginosa | 0.21 µM | mdpi.com |

| Thiazolo[4,5-b]pyridin-2-one | Compound 3g | Escherichia coli | 0.21 µM | mdpi.com |

| Quinoxaline-based amine | Compound 5p | Staphylococcus aureus | 4 µg·mL⁻¹ | nih.gov |

| Quinoxaline-based amine | Compound 5p | Bacillus subtilis | 8 µg·mL⁻¹ | nih.gov |

| Pyrazole-bearing pyridyl oxadiazole | Not specified | S. aureus, E. coli | Good activity | nih.gov |

Antifungal Activity Investigations

The antifungal properties of pyridinamine derivatives have also been a key area of research. Dodecanoic acid derivatives of aminopyridine have shown activity against the fungi Aspergillus niger and Candida albicans. nih.gov

A series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides were synthesized and evaluated for their effectiveness against fungal strains isolated from patients with mycosis. fao.org Many of these compounds demonstrated greater efficacy than the standard drug fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with MIC values ≤ 25 µg/mL. fao.org

In a separate study, new 5-methylthiazole (B1295346) based thiazolidinones were evaluated, and all compounds displayed some level of antifungal activity. mdpi.com One compound in this series was identified as the most active, with the majority showing better performance than ketoconazole (B1673606) against nearly all tested fungal strains. mdpi.com Additionally, synthesized 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones exhibited notable antifungal activity; compounds 3f and 3d were the most effective against fungi from the Candida and Saccharomyces genera. mdpi.com

Table 2: In Vitro Antifungal Activity of Selected Pyridinamine Analogues This table is interactive. Users can sort and filter the data.

| Compound Class | Specific Compound(s) | Target Fungus | Activity (MIC) | Reference |

|---|---|---|---|---|

| Pyridine-3-sulfonamide | Compounds 26, 34, 35 | Candida albicans | ≤ 25 µg/mL | fao.org |

| Pyridine-3-sulfonamide | Compounds 26, 34, 35 | Rhodotorula mucilaginosa | ≤ 25 µg/mL | fao.org |

| Thiazolo[4,5-b]pyridin-2-one | 3f, 3d | Candida spp. | High activity | mdpi.com |

| Thiazolo[4,5-b]pyridin-2-one | 3f, 3d | Saccharomyces spp. | High activity | mdpi.com |

| Dodecanoic acid aminopyridine | Not specified | Aspergillus niger | Good activity | nih.gov |

| Dodecanoic acid aminopyridine | Not specified | Candida albicans | Good activity | nih.gov |

| 5-Methylthiazole thiazolidinone | Compound 10 | Various strains | Most active in series | mdpi.com |

Biofilm Inhibition Studies

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. nih.gov Several pyridinamine analogues have been investigated for their ability to inhibit biofilm formation.

Research on N-alkylated pyridine-based organic salts revealed their potential as antibiofilm agents. nih.gov Specifically, salts 65 , 60 , and 67 were found to inhibit the biofilm formation of S. aureus by 58 ± 0.4%, 56 ± 0.5%, and 55 ± 0.4%, respectively. nih.gov In another study, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were found to exhibit universal antibiofilm activity, with compound 21d showing the best effect on S. pneumoniae with a minimum biofilm inhibitory concentration (MBIC) of 0.5 μg/ml. nih.gov

Furthermore, synthesized 3-amino-4-aminoximidofurazan derivatives with a polyamine skeleton were evaluated for their antibiofilm properties against both Staphylococcus aureus and Pseudomonas aeruginosa. nih.govresearchgate.net These compounds were found to reduce bacterial motility, proteolytic activity, and the secretion of exo-polysaccharides (EPS), all of which are crucial for biofilm integrity. nih.govresearchgate.net Similarly, certain 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, when applied at their MIC, reduced P. aeruginosa biofilm formation by over 50%. mdpi.com

Table 3: In Vitro Biofilm Inhibition by Pyridinamine Analogues This table is interactive. Users can sort and filter the data.

| Compound Class | Specific Compound | Target Bacterium | Biofilm Inhibition | Reference |

|---|---|---|---|---|

| N-alkylated pyridine salt | Compound 65 | Staphylococcus aureus | 58 ± 0.4% | nih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinone | Compound 21d | Streptococcus pneumoniae | MBIC = 0.5 μg/ml | nih.gov |

| Thiazolidinone derivative | Compound 8 | Pseudomonas aeruginosa | >50% | mdpi.com |

| Thiazolidinone derivative | Compound 13 | Pseudomonas aeruginosa | >50% | mdpi.com |

| Thiazolidinone derivative | Compound 14 | Pseudomonas aeruginosa | >50% | mdpi.com |

| 3-Amino-4-aminoximidofurazan | PI1-4 | S. aureus, P. aeruginosa | Moderate to significant | nih.govresearchgate.net |

In Vitro Studies on Other Biological Targets

Beyond their antimicrobial properties, derivatives of pyridinamine have been assessed for other potential therapeutic applications through various in vitro biological assays.

Anti-Thrombolytic Activity of Derivatives

The potential for pyridine-related structures to influence blood clot dissolution has been explored. A study focused on creating molecules with thrombolytic potency by performing structural modifications on the thienopyridine chemical structure, a known antiplatelet scaffold. nih.gov This led to the synthesis of a series of new benzothienopyrimidinone derivatives. nih.gov The study found that six compounds in this series were significantly more potent as thrombolytic agents than the reference thienopyridines, clopidogrel (B1663587) and ticlopidine. nih.gov The effective dose that produced 30% of maximum thrombolysis (ED30) for these new compounds was in the range of 8 to 170 µg/kg, a marked improvement over the ED30 values of 16,000 to 20,000 µg/kg for clopidogrel and ticlopidine, respectively. nih.gov

Haemolytic Activity Assessment

An essential aspect of developing new therapeutic agents is assessing their toxicity towards host cells. Haemolytic activity, the rupturing of red blood cells (erythrocytes), is a common in vitro assay to determine cytotoxicity. In the investigation of 3-amino-4-aminoximidofurazan derivatives for their antibiofilm properties, their toxicity on host cells was also addressed. nih.govresearchgate.net The study observed that these molecules exhibited a minimum level of degradation of red blood cells, indicating low haemolytic activity and suggesting a favorable preliminary safety profile in this context. nih.govresearchgate.net

Prion Inhibition in Cell Lines

Research into the activity of pyridinamine derivatives has identified promising candidates for the inhibition of prions, the misfolded proteins responsible for fatal neurodegenerative diseases. While direct studies on 2-Ethyl-5-methylpyridin-3-amine are not extensively documented in publicly available literature, research on structurally related compounds provides significant insights. A notable study on 2-aminopyridine-3,5-dicarbonitrile (B1331539) derivatives has demonstrated their ability to inhibit the replication of the infectious scrapie prion protein (PrPSc) in cultured cells. nih.govebi.ac.ukamanote.com These compounds are believed to act as mimetics of dominant-negative prion protein mutants. nih.govebi.ac.ukamanote.com

A comprehensive structure-activity relationship (SAR) study of the 6-aminopyridine-3,5-dicarbonitrile scaffold has led to the identification of compounds with significantly improved bioactivity against PrPSc replication, showing up to a 40-fold enhancement. nih.govebi.ac.ukamanote.com This suggests that the aminopyridine core is a viable scaffold for the development of anti-prion therapeutics. Further research is warranted to investigate if the specific substitutions present in this compound could confer similar or enhanced anti-prion activity.

Anticancer Activity in Cell Culture Models

The pyridine nucleus is a common feature in numerous anticancer agents, and various derivatives of aminopyridine have been investigated for their antiproliferative activities against cancer cell lines. semanticscholar.orgnih.govsamipubco.comnih.gov While specific data for this compound is limited, the broader class of substituted pyridines has shown significant potential.

Studies on 3-aminoisoxazolo[5,4-b]pyridines, which share the aminopyridine core, have identified compounds with cytotoxic activity against a range of human and mouse tumor cell lines. nih.gov For instance, 3-chloroacetyl- and 3-(2-bromo-propionyl)aminoisoxazolo[5,4-b]pyridine demonstrated ID50 (inhibitory dose 50%) values within the active range for synthetic agents. nih.gov Similarly, research on 3-aminoimidazo[1,2-α]pyridine compounds has revealed derivatives with high inhibitory activity against cancer cell lines, with some compounds showing IC50 values in the low micromolar range against cell lines such as HT-29. nih.govresearchgate.net The antiproliferative effects of these compounds are often linked to their ability to induce apoptosis. nih.gov

The following table summarizes the anticancer activity of selected aminopyridine derivatives from various studies.

| Compound Class | Cell Line(s) | Activity (IC50/ID50) | Reference |

| 3-aminoisoxazolo[5,4-b]pyridines | Various human and mouse tumor lines | Active (ID50 < 4 µg/ml) | nih.gov |

| 3-aminoimidazo[1,2-α]pyridines | HT-29 | 4.15 ± 2.93 µM | nih.govresearchgate.net |

| 3-aminoimidazo[1,2-α]pyridines | B16F10 | 21.75 ± 0.81 µM | nih.govresearchgate.net |

| 2,5-diaminobenzamides | Human cancer cell lines | 1.0 µM | nih.gov |

| 2-aminopyridine derivatives | S. aureus, B. subtilis | MIC: 0.039 ± 0.000 µg·mL−1 | mdpi.comresearchgate.net |

Structure-Activity Relationship (SAR) Studies for Pyridinamine Derivatives

The biological activity of pyridinamine derivatives is intricately linked to their chemical structure, with specific substitutions on the pyridine ring playing a crucial role in their potency and selectivity.

In the context of prion inhibition, SAR studies on 2-aminopyridine-3,5-dicarbonitrile-based compounds have highlighted the importance of the substituents on the pyridine ring. nih.govebi.ac.ukamanote.com These studies have enabled the optimization of the scaffold to yield compounds with substantially enhanced anti-prion activity. nih.govebi.ac.ukamanote.com

Mechanism of Action Elucidation at the Molecular Level (Non-Human)

The molecular mechanisms underlying the biological activities of aminopyridine derivatives are diverse and depend on their specific structural features. A predominant mechanism of action for many aminopyridine derivatives with anticancer properties is the inhibition of protein kinases. nih.govnih.govrsc.orgmdpi.com Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The pyridine scaffold can serve as a template for designing inhibitors that target the ATP-binding site of various kinases. For example, 2,3,5-trisubstituted pyridines have been developed as potent and selective inhibitors of the AKT kinase. nih.gov The nitrogen atom in the pyridine ring often forms a key hydrogen bond with the hinge region of the kinase domain. mdpi.com

In the realm of neurodegenerative diseases, aminopyridines are known to function as potassium channel blockers. rsc.org This action can modulate neuronal excitability and neurotransmitter release. While the direct molecular target of many anti-prion compounds is not always known, it is hypothesized that some may interfere with the conformational conversion of the cellular prion protein (PrPC) to the infectious PrPSc form or enhance the clearance of PrPSc. nih.gov For the 2-aminopyridine-3,5-dicarbonitrile derivatives, it is proposed that they act as mimetics of dominant-negative PrP mutants, thereby inhibiting prion replication. nih.govebi.ac.ukamanote.com

Applications of 2 Ethyl 5 Methylpyridin 3 Amine in Advanced Organic and Materials Synthesis

Role as a Key Intermediate in Complex Organic Synthesis

2-Ethyl-5-methylpyridin-3-amine serves as a crucial intermediate in the synthesis of more complex organic molecules. The reactivity of its amino group and the pyridine (B92270) nitrogen allows for a variety of chemical transformations, making it a valuable scaffold for building diverse molecular architectures.

The synthesis of this key intermediate can be approached through various routes. One common strategy involves the functionalization of a pre-existing pyridine ring. For instance, starting from 2-methyl-5-ethylpyridine, a nitration reaction can introduce a nitro group at the 3-position, which is subsequently reduced to the desired 3-amino group. The synthesis of the precursor, 2-methyl-5-ethylpyridine, is well-established and can be achieved through methods like the Chichibabin synthesis, which involves the reaction of aldehydes and ammonia (B1221849). researchgate.net Industrial processes for producing 2-methyl-5-ethylpyridine often utilize the reaction of acetaldehyde (B116499) with ammonium (B1175870) salts under elevated temperature and pressure. google.com

The amino group of this compound is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, and diazotization, leading to the formation of amides, secondary or tertiary amines, and diazonium salts, respectively. These transformations are fundamental in multi-step organic syntheses, allowing for the introduction of various functional groups and the extension of the molecular framework.

Utilization in the Preparation of Advanced Heterocyclic Compounds

The structure of this compound is particularly well-suited for the construction of fused heterocyclic systems. The presence of the amino group ortho to a pyridine nitrogen atom provides a reactive site for cyclization reactions, leading to the formation of various bicyclic and polycyclic aromatic compounds. These advanced heterocyclic compounds are of significant interest due to their prevalence in pharmaceuticals and functional materials. mdpi.comopenmedicinalchemistryjournal.com

For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazines or other nitrogen-containing heterocycles. The specific reaction conditions and the choice of the co-reactant determine the structure of the resulting heterocyclic system. The development of new synthetic methodologies continues to expand the library of accessible heterocyclic compounds derived from this versatile precursor.

The field of heterocyclic chemistry heavily relies on the availability of functionalized building blocks like this compound to create novel molecular entities with tailored properties. mdpi.com The continuous exploration of its reactivity is expected to yield new and efficient routes to complex heterocyclic scaffolds.

Development of Ligands for Catalysis and Metal Complexation

The pyridine nitrogen and the exocyclic amino group in this compound can act as a bidentate ligand, capable of coordinating with a variety of metal ions. This property is exploited in the development of novel ligands for catalysis and metal complexation. The resulting metal complexes can exhibit unique catalytic activities or possess interesting photophysical and electronic properties.

The coordination of this aminopyridine derivative to transition metals can create catalysts for a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the pyridine ring and the steric environment around the metal center, influenced by the ethyl and methyl substituents, can be fine-tuned to optimize the performance of the catalyst.

The ability to form stable complexes with metal ions also makes this compound a candidate for applications in materials science, such as in the construction of metal-organic frameworks (MOFs) or as a component in light-emitting materials. The study of these metal complexes provides insights into fundamental coordination chemistry and can lead to the discovery of materials with novel functionalities.

Precursor for Specialty Chemicals and Research Materials

Beyond its role in complex synthesis and catalysis, this compound serves as a precursor for the production of various specialty chemicals and materials for research purposes. Its derivatives can be designed to possess specific physical or chemical properties, making them valuable in niche applications.

For instance, modifications to the amino group or the pyridine ring can lead to the creation of dyes, photographic chemicals, or components for liquid crystal displays. The versatility of its chemical transformations allows for the generation of a wide array of derivatives with tailored functionalities.

In a research context, this compound and its derivatives are used to probe structure-activity relationships in medicinal chemistry or to develop new analytical reagents. The availability of this building block facilitates the exploration of new chemical space and the development of novel molecules with potential applications in various scientific disciplines.

Future Research Directions and Perspectives in 2 Ethyl 5 Methylpyridin 3 Amine Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of 2-Ethyl-5-methylpyridin-3-amine and its derivatives is an area ripe for innovation, with a particular emphasis on developing more sustainable and efficient methodologies. While classical approaches to pyridine (B92270) synthesis exist, future research will likely focus on greener alternatives that minimize waste and utilize renewable resources.

One promising avenue is the development of one-pot synthesis protocols. A novel route for producing the key precursor, 2-methyl-5-ethylpyridine (MEP), from the cyclic acetaldehyde (B116499) ammonia (B1221849) trimer (AAT) has been explored, with ammonium (B1175870) acetate (B1210297) identified as a suitable promoter. researchgate.netrsc.org Further optimization of this process, perhaps through the use of more environmentally benign catalysts, could lead to a more sustainable production of MEP and, subsequently, this compound.

Catalytic amination represents another critical area for development. Traditional methods for introducing an amino group onto a pyridine ring can require harsh conditions. Future research could focus on the use of advanced catalytic systems, such as those based on palladium or ruthenium, to achieve amination under milder conditions. nih.govspringernature.com For instance, palladium-catalyzed amination using chelating phosphine (B1218219) ligands has been shown to be effective for preparing protected pyridylhydrazine derivatives from 2-pyridyl chlorides, bromides, and triflates. nih.gov Adapting such methods for the specific synthesis of this compound could provide a more direct and efficient route.

Furthermore, the principles of green chemistry, such as the use of non-toxic solvents and catalysts, will be central to future synthetic strategies. fau.eu The development of biocatalytic methods, which have shown success in the synthesis of chiral amines, could also be a transformative approach for producing enantiopure derivatives of this compound. rsc.org

| Synthetic Approach | Key Features | Potential Advantages |

| One-Pot Synthesis from AAT | Utilizes acetaldehyde ammonia trimer and a promoter like ammonium acetate. researchgate.netrsc.org | Potentially more atom-economical and streamlined. |

| Catalytic Amination | Employs transition metal catalysts (e.g., Pd, Ru) for the introduction of the amino group. nih.govspringernature.com | Milder reaction conditions and higher efficiency. |

| Green Chemistry Methodologies | Focuses on the use of sustainable solvents, catalysts, and reagents. fau.eu | Reduced environmental impact and increased safety. |

| Biocatalysis | Utilizes enzymes to catalyze specific reactions. rsc.org | High selectivity and potential for chiral synthesis. |

Advanced Functionalization for Tailored Chemical Properties

The functional groups of this compound—the amino group and the alkyl substituents—offer multiple sites for advanced functionalization, allowing for the tailoring of its chemical properties for specific applications.

Future research will likely explore the selective modification of the amino group. This could involve the synthesis of a wide range of amides, sulfonamides, and other derivatives to modulate the electronic properties and steric hindrance around the nitrogen atom. Such modifications are known to significantly influence the biological activity of aminopyridine compounds. rsc.org

The C-H functionalization of the pyridine ring is another exciting frontier. Recent breakthroughs in the meta-C-H functionalization of pyridines, a traditionally challenging position to modify, could be applied to this compound. innovations-report.comuni-muenster.de This would enable the introduction of a wide array of functional groups, including those with medicinal and agrochemical relevance, at positions that are not easily accessible through classical methods.

Furthermore, the development of multicomponent reactions (MCRs) involving this compound as a building block could lead to the rapid generation of complex and diverse molecular scaffolds. researchgate.net These one-pot reactions are highly efficient and can be used to create libraries of compounds for screening in various applications.

| Functionalization Strategy | Target Site | Potential Outcome |

| Amino Group Modification | 3-amino group | Modulation of electronic properties and biological activity. rsc.org |

| C-H Functionalization | Pyridine ring C-H bonds | Introduction of novel functional groups at challenging positions. innovations-report.comuni-muenster.de |

| Multicomponent Reactions | Entire molecule as a building block | Rapid generation of complex and diverse molecular scaffolds. researchgate.net |

Deeper Computational Insights into Reactivity and Interactions

Computational chemistry offers a powerful toolkit for gaining a deeper understanding of the reactivity and intermolecular interactions of this compound and its derivatives. Future research in this area will likely focus on several key aspects.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, charge distribution, and reactivity of the molecule. researchgate.net Such studies can help to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new synthetic reactions. For example, computational studies on aminopyridines have shown that DFT methods can accurately predict charge density distributions. researchgate.net

Molecular docking and molecular dynamics (MD) simulations will be invaluable for exploring the interactions of this compound derivatives with biological targets. nih.govnih.gov These computational techniques can predict binding modes, calculate binding affinities, and provide insights into the structure-activity relationships of potential drug candidates. This information is crucial for the rational design of more potent and selective inhibitors of specific enzymes or receptors.

Quantitative Structure-Activity Relationship (QSAR) studies can also be used to develop predictive models for the biological activity of a series of related compounds. nih.gov By correlating the structural features of different derivatives with their observed activities, QSAR models can guide the synthesis of new compounds with improved properties.

| Computational Method | Application | Expected Insights |

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis. researchgate.net | Prediction of reaction sites and understanding of chemical behavior. |

| Molecular Docking and MD Simulations | Investigation of protein-ligand interactions. nih.govnih.gov | Prediction of binding modes and affinities, guiding drug design. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity. nih.gov | Identification of key structural features for desired properties. |

Expanding the Scope of Non-Clinical Biological Activity Profiling of Derivatives

The pyridine scaffold is a well-established pharmacophore found in numerous clinically approved drugs. rsc.orgajrconline.org Derivatives of this compound hold significant potential for a wide range of non-clinical biological activities, and future research should focus on a systematic and broad-based screening of these compounds.

The presence of the aminopyridine core suggests potential activity in several areas. Aminopyridines are known to interact with various enzymes and receptors, and their derivatives have shown promise as anticancer, antibacterial, and anti-inflammatory agents. rsc.orgnih.govresearchgate.net A comprehensive screening of a library of this compound derivatives against a panel of cancer cell lines and bacterial strains could uncover novel lead compounds.

Furthermore, the structural similarity of the aminopyridine moiety to neurotransmitters suggests potential applications in neuroscience. For instance, 4-aminopyridine (B3432731) is known to be a potassium channel blocker and has been investigated for the treatment of neurological disorders. epa.gov Exploring the effects of this compound derivatives on various ion channels and receptors in the central nervous system could be a fruitful area of research.

The development of derivatives with specific biological activities will be guided by the principles of medicinal chemistry, including the optimization of pharmacokinetic and pharmacodynamic properties. ajrconline.org This will involve a close interplay between chemical synthesis, biological testing, and computational modeling.

Development of New Research Applications in Material Science and Chemical Biology

Beyond its potential in medicinal chemistry, this compound and its derivatives could find novel applications in the fields of material science and chemical biology.

In material science, the pyridine ring can act as a ligand for the formation of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net The specific substitution pattern of this compound could lead to the formation of materials with unique structural and functional properties, such as porosity, catalytic activity, or luminescence.

In chemical biology, functionalized derivatives of this compound could be developed as chemical probes to study biological processes. nih.gov For example, the incorporation of a fluorescent tag or a reactive group for covalent labeling could allow for the visualization and identification of specific protein targets in living cells. The development of such probes would be a valuable tool for understanding complex biological systems.

The versatility of the pyridine ring, combined with the specific functional groups of this compound, opens up a wide range of possibilities for the design of novel materials and chemical tools with tailored properties and functions. nih.gov

Q & A

Q. Optimization Table :

| Parameter | Optimal Condition | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂ with NaOtBu | |

| Solvent | Dioxane or THF | |

| Temperature | 100°C | |

| Reaction Time | 3–6 hours |

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Focus

Analytical methods include:

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .

- NMR Spectroscopy : Confirm structure via ¹H and ¹³C NMR, focusing on aromatic protons (δ 6.5–8.5 ppm) and ethyl/methyl groups (δ 1.2–2.5 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z: 150.2 [M+H]⁺) .

How can contradictions in biological activity data for this compound derivatives be resolved?

Q. Advanced Research Focus

- Time-Dependent Studies : Evaluate short-term vs. long-term effects, as seen in analogous compounds where initial positive correlations (e.g., receptor binding) later show toxicity .

- Dose-Response Analysis : Test across concentrations (nM–µM) to identify biphasic effects .

- Mechanistic Profiling : Use kinase assays or enzyme inhibition studies to clarify target specificity .

What computational methods are effective in predicting the reactivity of this compound in novel reactions?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction pathways (e.g., solvent polarity effects in dioxane vs. THF) .

- PubChem Data Mining : Cross-reference similar compounds (e.g., 5-Fluoro-3-iodopyridin-2-amine) for reaction trends .

How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

Q. Advanced Research Focus

- Substituent Variation : Modify the ethyl or methyl groups to assess steric/electronic effects (e.g., replace ethyl with cyclopropyl) .

- Bioisosteric Replacement : Substitute pyridine with benzofuran or indole moieties to enhance bioavailability .

- Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical binding motifs .

What are the best practices for handling and storing this compound to prevent decomposition?

Q. Basic Research Focus

- Storage Conditions : -20°C in airtight, light-protected containers under nitrogen .

- Solubility : Use anhydrous DMSO or ethanol for stock solutions to avoid hydrolysis .

- Safety Protocols : Glovebox use for air-sensitive reactions and LC-MS for purity checks post-storage .

How do substituents on the pyridine ring influence the electronic properties of this compound?

Q. Advanced Research Focus

- Electron-Withdrawing Groups (EWGs) : Fluorine or trifluoromethyl groups at position 5 increase electrophilicity, enhancing reactivity in cross-coupling .

- Electron-Donating Groups (EDGs) : Methoxy groups at position 4 stabilize the ring but reduce nucleophilic substitution rates .

- Steric Effects : Bulky substituents (e.g., trimethylsilyl) at position 3 hinder Pd-catalyzed coupling .

What is the mechanism of palladium-catalyzed amination reactions involving this compound?

Q. Advanced Research Focus

- Oxidative Addition : Pd⁰ inserts into C–X bonds (X = Cl, Br) of halogenated pyridines .

- Transmetallation : Amine donors (e.g., ethylamine) transfer to Pd intermediates .

- Reductive Elimination : Pd releases the coupled product (e.g., this compound) .

Q. Key Catalytic Cycle Steps :

Pd⁰ → Pd²⁺ during oxidative addition.

Base-assisted deprotonation of amine .

Rate-limiting step: C–N bond formation during elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.